- Preparation of heterocyclyl-substituted diazabicyclooctanes having selective 5-HT1Dα antagonist activity, World Intellectual Property Organization, , ,
Cas no 93102-05-7 (benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine)
![benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine structure](https://ko.kuujia.com/scimg/cas/93102-05-7x500.png)
93102-05-7 structure
상품 이름:benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
CAS 번호:93102-05-7
MF:C13H23NOSi
메가와트:237.413324594498
MDL:MFCD00674005
CID:61605
PubChem ID:24866346
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 화학적 및 물리적 성질
이름 및 식별자
-
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
- Benzenemethanamine, N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-
- Benzyl-methoxymethyl-trimethylsilanylmethyl-amine
- N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine
- N-(Methoxymethyl)-N-
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-benzylamine
- N-(Methoxymethyl)-N-[(trimethylsilyl-methyl]-benzylamine
- N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
- N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine
- benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
- n-methoxymethyl-n-(trimethylsilylmethyl)benzylamine
- N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine
- Benzen
- N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (ACI)
- (Benzyl)(methoxymethyl)(trimethylsilanylmethyl)amine
- (Benzyl)(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
- [(Methyloxy)methyl](phenylmethyl)[(trimethylsilyl)methyl]amine
- [(N-Benzyl-N-methoxymethylamino)methyl]trimethylsilane
- N-(Methoxymethyl)(phenyl)-N-[(trimethylsilyl)methyl]methanamine
- N-(Methoxymethyl)-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]amine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
- N-Benzyl-N-methoxymethyl-N-[(trimethylsilyl)methyl]amine
- NSC 601818
- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine
- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine
- n-(methoxymethyl)(phenyl)-n-((trimethylsilyl) methyl)methanamine
- N-benzyl-N-(methoxymethyl)tri-methylsilylmethylamine
- N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethyl amine
- BP-12704
- N-(methoxymethyl)-N-(trimethylsilylmethyl)benzyl-amine
- N-benzyl-N(methoxymethyl)-N-trimethylsilylmethylamine
- N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methan-amine
- 93102-05-7
- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl) methylamine
- N-(Methoxymethyl)-N-[(Trimethylsilyl)Methyl]Benzenemethanamine(>90%)
- N-methoxymethyl-N-(phenylmethyl)tri-methylsilylmethylamine
- n-benzyl-1-methoxy-n-((trimethylsilyl)methyl)-methanamine
- N-benzyl(methoxy)-N-((trimethylsilyl)methyl)methanamine
- N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine
- N-benzyl-N(methoxymethyl)trimethylsilylmethylamine
- AM87445
- NSC-601818
- PB24674
- N-benzyl-1-methoxy-N-((trimethylsilyl)-methyl)methanamine
- F0001-2246
- n-benzyl-1-methoxy-n-[(trimethylsilyl) methyl]methanamine
- GS-3053
- benzyl-methoxymethyltrimethylsilanylmethylamine
- A21270
- N-benzyl-N-(methoxymethyl) trimethylsilylmethylamine
- MFCD00674005
- N-benzyl-1-methoxy-N-[(trimethylsilyl)methyl)methanamine
- BB 0263001
- EN300-54483
- N-(methoxylmethyl)-N-(trimethylsilylmethyl)-benzylamine
- N-benzyl-N-(methoxymethyl)trimethylsilylmethyl-amine
- N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine
- A905491
- DTXSID30326563
- benzyl(methoxymethyl)-trimethylsilylmethylamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 96%
- N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)
- N-(METHOXYMETHYL)-N-[(TRIMETHYLSILYL)METHYL]-BENZENEMETHANAMINE
- CS-0010304
- N-(METHOXYMETHYL)-N-((TRIMETHYLSILYL)METHYL)(PHENYL)METHANAMINE
- N-Methoxymethyl-N-(Trimethylsilylmethyl)Benzylamine, 94%
- N-methoxymethyl-N-trimethylsilylmethyl benzyl amine
- N-benzyl-N-methoxymethyl-N-(tri-methylsilylmethyl)-amine
- benzyl(methoxymethyl)trimethylsilanylmethylamine
- N(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- benzyl methoxymethyl trimethylsilylmethyl amine
- SY001990
- N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
- AKOS009156524
- J-800249
- N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)amine
- n-methoxymethyl-n-trimethylsilylmethylbenzyl amine
- BCP27203
- N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine
- S00978
- Benzyl(methoxymethyl)trimethylsilylmethylamine
- N-benzyl-N-(methoxymethyl)-trimethylsilylmethylamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, tech grade
- n-benzyl-1-methoxy-n-[(trimethylsilyl)-methyl]methanamine
- NSC601818
- N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methylamine
- B1938
- N-Methoxymethyl-N-trimethylsilylmethylbenzylamine
- N-(methoxylmethyl)-N-(trimethylsilylmethyl)benzylamine
- N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)-amine
- N-benzyl-1-methoxy-N-(trimethylsilylmethyl)methanamine
- SCHEMBL102928
- LB-0211
- N-methoxymethyl-N-(phenylmethyl)trimethylsilylmethylamine
- N-(methoxymethyl)(phenyl)-N-((trimethylsilyl)methyl)methanamine
- FT-0649644
- J-640250
- N-benzyl -1-methoxy-N-[(trimethylsilyl)methyl]methanamine
- C13H23NOSi
- N-methoxymethyl-N-trimethylsilylmethyl-benzylamine
- N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine
- AC-5090
- RPZAAFUKDPKTKP-UHFFFAOYSA-N
- N-benzyl-N-(methoxymethyl)trimethyl-silylmethylamine
- BBL103310
- STL557120
- DB-011187
- N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine;N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
-
- MDL: MFCD00674005
- 인치: 1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
- InChIKey: RPZAAFUKDPKTKP-UHFFFAOYSA-N
- 미소: [Si](C)(C)(C)CN(COC)CC1C=CC=CC=1
- BRN: 4311216
계산된 속성
- 정밀분자량: 237.154891g/mol
- 표면전하: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 회전 가능한 화학 키 수량: 6
- 동위원소 질량: 237.154891g/mol
- 단일 동위원소 질량: 237.154891g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 12.5Ų
- 중원자 수량: 16
- 복잡도: 185
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
- 상호 변형 이기종 수량: 아무것도 아니야
- 표면전하: 0
실험적 성질
- 색과 성상: 액체
- 밀도: 0.928 g/mL at 25 °C(lit.)
- 비등점: 78°C/0.6mmHg(lit.)
- 플래시 포인트: 화씨 온도: 150.8°f< br / >섭씨: 66°C< br / >
- 굴절률: n20/D 1.492(lit.)
- 용해도: Soluble in chloroform, ethyl acetate.
- PSA: 12.47000
- LogP: 3.38820
- 민감성: Moisture & Light Sensitive
- 용해성: 미확정
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315,H319,H335
- 경고성 성명: P261,P305+P351+P338
- 위험물 운송번호:NA 1993 / PGIII
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S26-S37/39
-
위험물 표지:
- 패키지 그룹:Ⅲ
- 위험 용어:R36/37/38
- 위험 등급:3
- 저장 조건:0-10°C
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 세관 데이터
- 세관 번호:2931900090
- 세관 데이터:
중국 세관 번호:
2931900090개요:
기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%
요약:
2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046916-100g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | 90% | 100g |
¥508.00 | 2024-04-25 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19412-5g |
N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine, 94% |
93102-05-7 | 94% | 5g |
¥1918.00 | 2022-07-14 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001990-5g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | Tech. 90% | 5g |
¥26.00 | 2024-07-09 | |
Chemenu | CM101585-100g |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine |
93102-05-7 | 95% | 100g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046916-10g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | 90% | 10g |
¥61.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010235-50G |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine |
93102-05-7 | 97% | 50g |
¥ 165.00 | 2023-04-12 | |
abcr | AB137348-5 g |
N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, 97%; . |
93102-05-7 | 97% | 5 g |
€70.70 | 2023-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N813733-1g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | 90% | 1g |
¥29.00 | 2022-09-28 | |
Ambeed | A715932-25g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | 90% | 25g |
$17.0 | 2025-02-21 | |
eNovation Chemicals LLC | D402676-25g |
Benzyl-methoxymethyl-trimethylsilanylmethyl-amine |
93102-05-7 | 97% | 25g |
$300 | 2024-06-05 |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 합성 방법
합성회로 1
반응 조건
1.1 Solvents: Water
참조
합성회로 2
반응 조건
1.1 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; overnight, rt
1.2 Reagents: Potassium carbonate ; overnight, rt
참조
- Oxazole compound with antifungal activity and preparation method, China, , ,
합성회로 3
반응 조건
1.1 Solvents: Acetonitrile ; rt; 16 h, reflux; reflux → rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 2 h, 10 - 15 °C
1.3 Reagents: Potassium carbonate ; 170 min, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 2 h, 10 - 15 °C
1.3 Reagents: Potassium carbonate ; 170 min, rt
참조
- Synthesis of novel 4-substituted imidazolidinesHecheng Huaxue, 2011, 19(3), 291-294,
합성회로 4
반응 조건
1.1 Solvents: Water
1.2 Reagents: Potassium carbonate
1.2 Reagents: Potassium carbonate
참조
- Use of N-[(trimethylsilyl)methyl]amino ethers as capped azomethine ylide equivalentsJournal of Organic Chemistry, 1987, 52(2), 235-44,
합성회로 5
반응 조건
1.1 Catalysts: Potassium carbonate ; rt → 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C; 20 min, 0 °C → rt
1.2 30 min, 0 °C; 1 h, 0 °C; 20 min, 0 °C → rt
참조
- Improved process for production of N-methoxymethyl trimethylsilylmethylamines by base-catalyzed methoxymethylation with paraformaldehyde in methanol, Germany, , ,
합성회로 6
반응 조건
1.1 Solvents: Water ; 0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; 2 h
1.2 Reagents: Potassium carbonate ; 2 h
참조
- A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar CycloadditionOrganic Process Research & Development, 2005, 9(2), 193-197,
합성회로 7
반응 조건
1.1 Solvents: Water ; 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate ; -5 °C
1.3 -5 °C; overnight, -5 °C → rt
1.2 Reagents: Potassium carbonate ; -5 °C
1.3 -5 °C; overnight, -5 °C → rt
참조
- Method for synthesizing N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine, China, , ,
합성회로 8
반응 조건
1.1 60 min, 0 °C; 1.5 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; overnight, 10 - 15 °C; 15 min, rt
1.2 Reagents: Potassium carbonate ; overnight, 10 - 15 °C; 15 min, rt
참조
- Bronsted Acid or Lewis Acid Catalyzed [3+3] Cycloaddition of Azomethine Imines with N-Benzyl Azomethine Ylide: A Facile Access to Bicyclic N-HeterocyclesSynlett, 2016, 27(2), 282-286,
합성회로 9
반응 조건
1.1 Solvents: Water ; 10 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate ; 30 min, 0 °C
1.2 Reagents: Potassium carbonate ; 30 min, 0 °C
참조
- Stereo-, Regio-, and Chemoselective [3 + 2]-Cycloaddition of (2E,4E)-Ethyl 5-(Phenylsulfonyl)penta-2,4-dienoate with Various Azomethine Ylides, Nitrones, and Nitrile Oxides: Synthesis of Pyrrolidine, Isoxazolidine, and Isoxazoline Derivatives and a Computational StudyJournal of Organic Chemistry, 2016, 81(6), 2340-2354,
합성회로 10
반응 조건
1.1 20 min, 0 °C; 1 h, 0 °C; 0 °C → 15 °C; 15 min, 10 - 15 °C
참조
- Synthesis of methyl pyrrolidine-3-carboxylateHuaxue Tongbao, 2011, 74(9), 850-852,
합성회로 11
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Water ; 16 h, 0 - 25 °C
참조
- Design, synthesis, and validation of a β-turn mimetic library targeting protein-protein and peptide-receptor interactionsJournal of the American Chemical Society, 2011, 133(26), 10184-10194,
합성회로 12
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 2 h, rt
참조
- Preparation of pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives as PDE9 inhibitors, World Intellectual Property Organization, , ,
합성회로 13
반응 조건
1.1 Solvents: Methanol
참조
- Small molecule inhibitors of Myc/Max dimerization and Myc-induced cell transformationBioorganic & Medicinal Chemistry Letters, 2009, 19(21), 6038-6041,
합성회로 14
반응 조건
1.1 0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
참조
- Fluorine-containing substituted benzimidazole derivatives and their application in preparing drugs for prevention and treatment of PARP (poly (ADP-ribose) polymerase)-related diseases, World Intellectual Property Organization, , ,
합성회로 15
반응 조건
1.1 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
참조
- Discovery of 2-(1-(3-(4-chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancerMolecules, 2019, 24(10),,
합성회로 16
반응 조건
1.1 Solvents: Methanol , Water ; 0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; 2 h
1.2 Reagents: Potassium carbonate ; 2 h
참조
- Process for preparation of chiral 4-(hydroxymethyl)pyrrolidin-3-ols, United States, , ,
합성회로 17
반응 조건
참조
- Chemistry of organosilicon compounds. 195. N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons. A new and convenient access to pyrrolidine derivativesChemistry Letters, 1984, (7), 1117-20,
합성회로 18
반응 조건
1.1 Solvents: Methanol ; 0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
참조
- Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancerBioorganic Chemistry, 2021, 114,,
합성회로 19
반응 조건
1.1 rt → 0 °C; 10 min, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; 1 h, 0 °C; 72 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; 1 h, 0 °C; 72 h, rt
참조
- Preparation of 1,2,3,3a,8,8a-hexahydro-2,7a-diazacyclopenta[a]inden-7-ones and related compounds as nicotinic acetylcholine receptor ligands useful in modulating cholinergic function and in the treatment of addictive disorders, World Intellectual Property Organization, , ,
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Raw materials
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Preparation Products
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 관련 문헌
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
93102-05-7 (benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine) 관련 제품
- 882697-72-5(METHANOL, [(PHENYLMETHYL)IMINO]BIS-)
- 1019208-03-7(3-Benzyl-1,5,3dioxazepane)
- 55686-29-8(BENZENEMETHANAMINE, N,N-BIS(ETHOXYMETHYL)-)
- 199003-54-8(Benzenemethanamine, N-(dimethoxymethyl)-N-(phenylmethyl)-)
- 39931-20-9(Benzenemethanamine, N-(butoxymethyl)-N-methyl-)
- 31280-93-0
- 13657-16-4(3-Benzyloxazolidine)
- 143693-21-4(Benzenemethanamine, N,N-bis[(phenylmethoxy)methyl]-)
- 178425-11-1(N,N-dibenzyl-1-methoxymethanamine)
- 104247-86-1(Benzenemethanamine, N,N-bis(methoxymethyl)-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:93102-05-7)benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine

순결:99%/99%
재다:500g/1kg
가격 ($):221.0/377.0